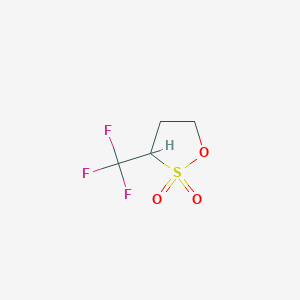![molecular formula C18H28N2O4S B12528246 N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide CAS No. 689283-81-6](/img/structure/B12528246.png)
N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and have been extensively studied for their medicinal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide typically involves the reaction of octane-1-sulfonyl chloride with 2-aminophenyl-3-oxobutanamide. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under mild conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with biological macromolecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
N-sulfonylamino azinones: Compounds with similar sulfonyl groups and biological activities.
Uniqueness
N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide is unique due to its specific structure, which combines an octane-1-sulfonyl group with a phenyl-3-oxobutanamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
689283-81-6 |
|---|---|
Molecular Formula |
C18H28N2O4S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[2-(octylsulfonylamino)phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C18H28N2O4S/c1-3-4-5-6-7-10-13-25(23,24)20-17-12-9-8-11-16(17)19-18(22)14-15(2)21/h8-9,11-12,20H,3-7,10,13-14H2,1-2H3,(H,19,22) |
InChI Key |
NELCTYJTNQFZPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)NC1=CC=CC=C1NC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


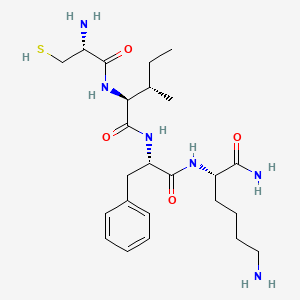

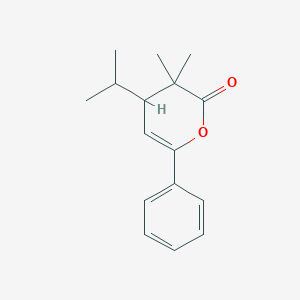
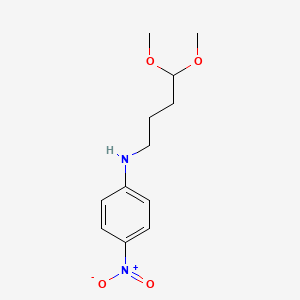
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide](/img/structure/B12528191.png)
![1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene](/img/structure/B12528196.png)
![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)

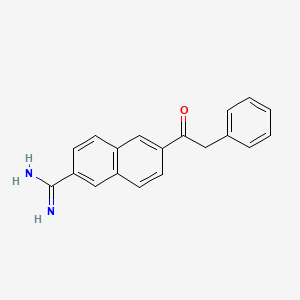
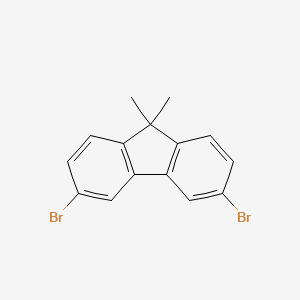
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)
